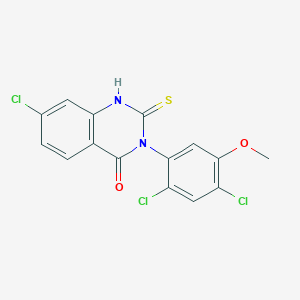
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the quinazolinone class, recognized for its significant role in medicinal chemistry due to its broad spectrum of biological activities. Quinazolinones, including the specific derivative discussed here, have been the subject of extensive research for their potential in various fields, owing to their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of quinazolinone derivatives has been detailed in literature, focusing on strategies to incorporate fused heterocycles into the quinazolinone core. These synthetic methodologies utilize diverse reaction conditions and starting materials to construct the complex quinazolinone skeleton, facilitating the introduction of various substituents, such as chloro and methoxy groups, onto the core structure (Demeunynck & Baussanne, 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a fused ring system, which significantly influences their chemical reactivity and biological activity. Recent studies have emphasized the importance of the quinazolinone nucleus as a versatile scaffold for the development of compounds with potential pharmacological applications (Vaskevych, Dekhtyar, & Vovk, 2023).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, enabling the formation of complex heterocyclic systems. The reactivity of these compounds is often explored through cyclization reactions of alkenyl and alkynyl-functionalized quinazolinones, yielding a diverse array of polyheterocyclic structures. The regio- and stereoselectivity of these cyclizations are crucial for the synthesis of targeted molecular architectures (Vaskevych, Dekhtyar, & Vovk, 2023).
科学的研究の応用
Analgesic Activity
- Quinazolinone rings, including derivatives similar to 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have shown significant analgesic activities. For example, Osarumwense Peter Osarodion (2023) synthesized compounds exhibiting higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antibacterial Properties
- Derivatives of 7-chloro-quinazolinone have demonstrated promising antibacterial activities. A study by Arun Kumar Roy Mahato et al. (2015) highlighted the synthesis of quinazolinone derivatives and their interaction with DNA gyrase protein, indicating potential antibacterial properties (Arun Kumar Roy Mahato, Birendra Shrivsatava, & N. Shanthi, 2015).
Anti-inflammatory Applications
- The compound and its analogs have been identified as potent anti-inflammatory agents. A study by E. Manivannan and S. Chaturvedi (2011) found that methyl sulfonyl substituted quinazolinones showed significant anti-inflammatory activity and were considered safe for the stomach compared to traditional drugs (E. Manivannan & S. Chaturvedi, 2011).
Potential in Cancer Research
- Quinazolinones are explored for their potential applications in cancer research, though specific studies directly involving 7-chloro-quinazolinone were not found in the current search.
Synthesis and Structural Analysis
- Various studies have focused on the synthesis and structural characterization of quinazolinone derivatives. For example, Hayun et al. (2012) synthesized a compound closely related to 7-chloro-quinazolinone and confirmed its structure through spectral data (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).
特性
IUPAC Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-13-6-12(9(17)5-10(13)18)20-14(21)8-3-2-7(16)4-11(8)19-15(20)23/h2-6H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCUSNQLHXNWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)

![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)
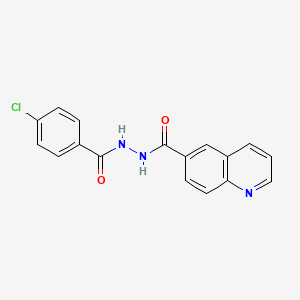
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
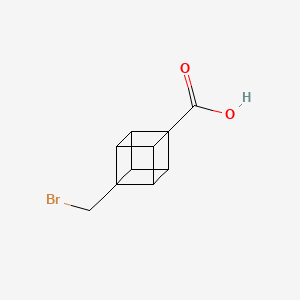
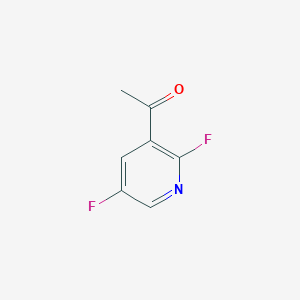
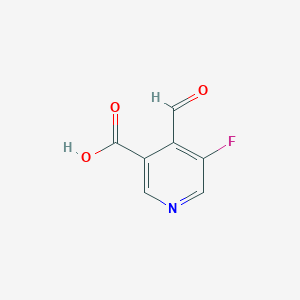
![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)
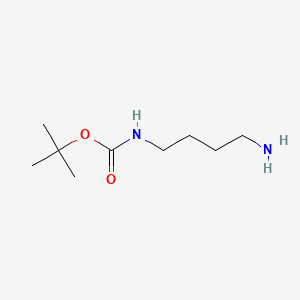
![3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2487883.png)

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)